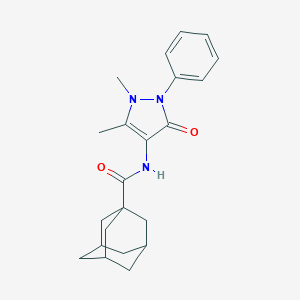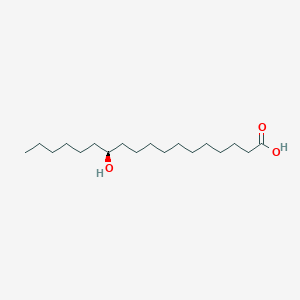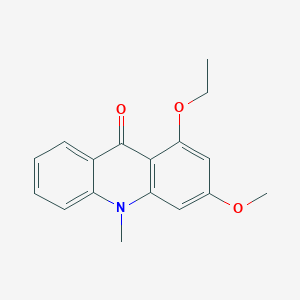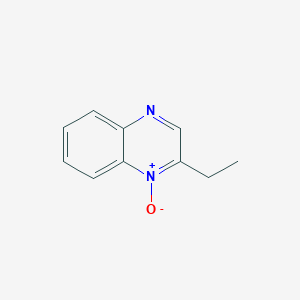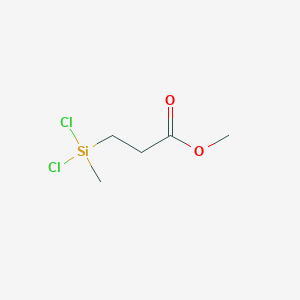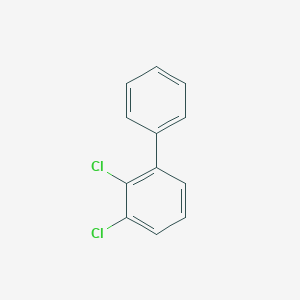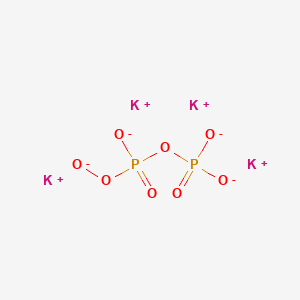
Tetrapotassium peroxydiphosphorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrapotassium peroxydiphosphorate can be synthesized through the reaction of potassium hydroxide with phosphorus pentoxide in the presence of hydrogen peroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting potassium hydroxide with phosphorus pentoxide and hydrogen peroxide in large-scale reactors. The reaction mixture is then purified through crystallization and filtration processes to obtain the final product in a high-purity form .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrapotassium peroxydiphosphorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its peroxy linkage, it is particularly reactive in oxidation processes .
Common Reagents and Conditions:
Oxidation: this compound can act as an oxidizing agent in the presence of reducing agents such as sodium thiosulfate or potassium iodide.
Reduction: It can be reduced by strong reducing agents like sodium borohydride under controlled conditions.
Major Products Formed:
Oxidation: Oxygen gas and corresponding oxidized products.
Reduction: Reduced phosphorus compounds.
Substitution: Various phosphate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetrapotassium peroxydiphosphorate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tetrapotassium peroxydiphosphorate involves the release of oxygen through the decomposition of its peroxy linkage. This release of oxygen can lead to oxidative reactions with various substrates, making it an effective oxidizing agent. The molecular targets and pathways involved in its action include the oxidation of organic and inorganic compounds, leading to the formation of oxidized products .
Comparaison Avec Des Composés Similaires
Tetrapotassium pyrophosphate (K₄P₂O₇): Similar in structure but lacks the peroxy linkage, making it less reactive as an oxidizing agent.
Tetrasodium pyrophosphate (Na₄P₂O₇): Similar in function but with sodium ions instead of potassium, leading to different solubility and reactivity properties.
Potassium peroxymonosulfate (KHSO₅): Another oxidizing agent but with a different chemical structure and reactivity profile.
Uniqueness: Tetrapotassium peroxydiphosphorate is unique due to its peroxy linkage, which imparts strong oxidizing properties. This makes it particularly useful in applications requiring the release of oxygen and oxidative reactions .
Propriétés
IUPAC Name |
tetrapotassium;[oxido(oxidooxy)phosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4K.H4O8P2/c;;;;1-7-10(5,6)8-9(2,3)4/h;;;;1H,(H,5,6)(H2,2,3,4)/q4*+1;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKPGBKEIWFPAS-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K4O8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15593-49-4 |
Source


|
| Record name | Tetrapotassium peroxydiphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapotassium peroxydiphosphorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

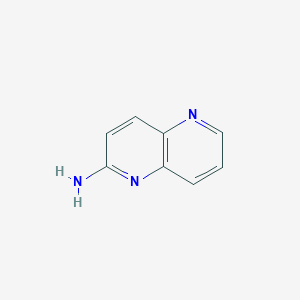
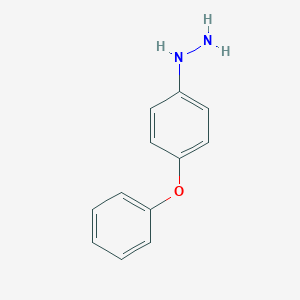
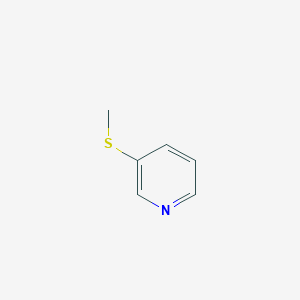

![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)


